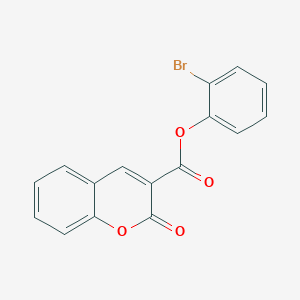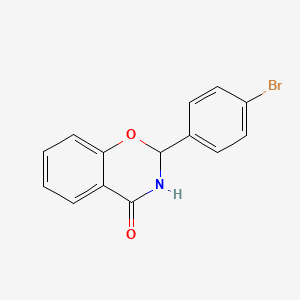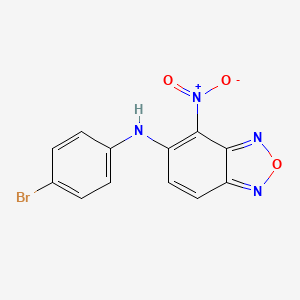![molecular formula C18H25N3O2 B4915593 N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B4915593.png)
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding . The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under microwave irradiation, which significantly reduces reaction time .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring is susceptible to electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide is unique due to its specific substitution pattern on the indole ring and the presence of the oxazolidinyl group.
Properties
IUPAC Name |
N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-3-16-13(2)15-11-14(5-6-17(15)20-16)12-19-18(22)7-9-21-8-4-10-23-21/h5-6,11,20H,3-4,7-10,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQJABHBYWQFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)CNC(=O)CCN3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4915517.png)
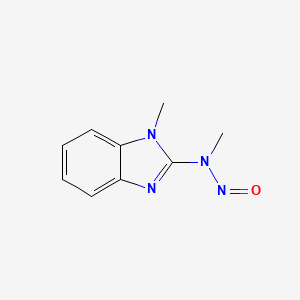
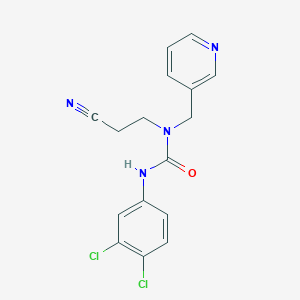
![N-(3-acetylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4915534.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(4-methoxybenzyl)benzamide](/img/structure/B4915542.png)
![4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4915547.png)
![[2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate](/img/structure/B4915553.png)
![2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid](/img/structure/B4915555.png)
![1-methoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4915559.png)
![2-[2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B4915561.png)
![4-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4915565.png)
